molecular formula C22H20N2O2S B2954120 N-[(E)-1-[(benzylamino)carbonyl]-2-(2-thienyl)ethenyl]-4-methylbenzamide CAS No. 313960-18-8

N-[(E)-1-[(benzylamino)carbonyl]-2-(2-thienyl)ethenyl]-4-methylbenzamide

Cat. No. B2954120
CAS RN: 313960-18-8
M. Wt: 376.47
InChI Key: ZJOJSBHSLMPZQL-XSFVSMFZSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula, C40H34N4O4 . Detailed structural analysis or a visual representation of the molecule was not found in the search results.

Scientific Research Applications

Organic Synthesis

This compound can be used in organic synthesis, particularly in reactions at the benzylic position. The benzylic position is known for its reactivity due to the resonance stabilization it can undergo, making it a valuable site for various chemical transformations .

Material Science

In material science, the thiophene component of the compound is particularly interesting. Thiophenes are known for their conductive properties and are used in the creation of novel polymeric materials, which have applications in electronics and electrochromic devices .

Photocatalysis

The compound’s structure suggests potential use in photocatalytic applications. Thiophene derivatives are often used in photocatalytic systems for hydrogen evolution, which is a clean energy source. The compound could be incorporated into polymeric photocatalysts to enhance efficiency .

Aromatic Compound Research

As an aromatic compound, it can be used to study the properties of benzene derivatives. The compound’s aromatic system may have unique electronic properties that could be beneficial in various chemical processes .

properties

IUPAC Name

N-[(E)-3-(benzylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-16-9-11-18(12-10-16)21(25)24-20(14-19-8-5-13-27-19)22(26)23-15-17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,23,26)(H,24,25)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOJSBHSLMPZQL-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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